N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
Scientific Research Applications
Catalytic Applications
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This compound enables the coupling to be completed at lower temperatures and with minimal catalyst usage, leading to the formation of internal alkynes in great diversity. This breakthrough offers significant potential in the field of organic synthesis and catalysis (Chen, Li, Xu, & Ma, 2023).
Synthesis of Heterocyclic Compounds
The compound has also been involved in the synthesis of various heterocyclic compounds like 2,3-dihydro-1,3,4-thiadiazoles, pyrazoles, pyrazolo[3,4-d]pyridazines, thieno[2,3-b]pyridines, and pyrimidino[4′,5′:4,5]thieno[2,3-b]-pyridines. These heterocyclic compounds have diverse applications in pharmaceuticals and materials science, indicating the compound's versatility in organic synthesis (Abdelhamid & Alkhodshi, 2005).
Chemical Synthesis and Analysis
In another study, the compound facilitated the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their subsequent reactions. These reactions were nonselective, leading to a variety of heterocyclization products. This highlights the compound's role in enabling complex chemical syntheses, which can be valuable for developing new materials and drugs (Chigorina, Bespalov, & Dotsenko, 2019).
Medicinal Chemistry
A derivative of this compound was found to be a cannabinoid-1 receptor inverse agonist, which could be utilized for obesity treatment. Although this study focuses on a derivative, it underscores the potential of the compound's structural class in medicinal chemistry (Yan et al., 2010).
Future Directions
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13-6-7-18(14(2)9-13)26-19(16-11-29-12-17(16)25-26)24-21(28)20(27)23-10-15-5-3-4-8-22-15/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOQGPSRITRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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